N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine
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Overview
Description
N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine: is an organic compound characterized by the presence of a bromine atom, a methoxy group, and an ethylamine moiety attached to a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-2-methoxybenzyl bromide.
N-Alkylation: The next step involves the reaction of 3-bromo-2-methoxybenzyl bromide with ethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential neurological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition to understand its biological activity.
Mechanism of Action
The mechanism of action of N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and methoxy group play crucial roles in binding to these targets, thereby modulating their activity. The ethylamine moiety can interact with amino acid residues in the active site of enzymes or receptors, leading to changes in their conformation and function .
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-methoxybenzyl alcohol: Similar structure but lacks the ethylamine moiety.
3-bromo-2-methoxybenzyl bromide: Precursor in the synthesis of N-(3-bromo-2-methoxybenzyl)-N-ethylethanamine.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the ethylamine moiety, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
N-[(3-bromo-2-methoxyphenyl)methyl]-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-4-14(5-2)9-10-7-6-8-11(13)12(10)15-3/h6-8H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHDRLHLFIVDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C(=CC=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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